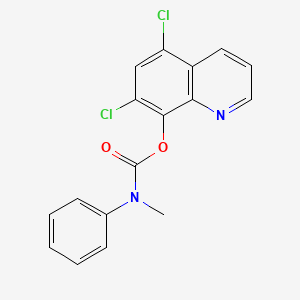

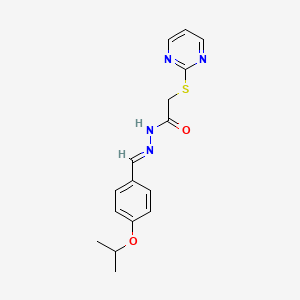

5-chloro-7-(1-piperidinylmethyl)-8-quinolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-chloro-7-(1-piperidinylmethyl)-8-quinolinol” is also known as Mepitriflufenpyr . It is a synthetic compound with the chemical formula C₁₇H₁₅ClF₃N₅ . It was previously used as a fungicide, but is now considered obsolete .

Molecular Structure Analysis

The molecular structure of “5-chloro-7-(1-piperidinylmethyl)-8-quinolinol” is complex, with a number of heavy atoms, aromatic heavy atoms, and rotatable bonds . The compound has a molar refractivity of 40.23 .Physical And Chemical Properties Analysis

The compound “5-chloro-7-(1-piperidinylmethyl)-8-quinolinol” has a number of physical and chemical properties that may be relevant to its biological activity. It has a high gastrointestinal absorption and is BBB permeant . It is not a substrate for P-glycoprotein, which is often involved in drug resistance . The compound has a Log Po/w (iLOGP) of 1.67, indicating its lipophilicity . It is soluble in water .Applications De Recherche Scientifique

Antipsychotic Potential

5-Chloro-7-(1-piperidinylmethyl)-8-quinolinol is structurally related to aripiprazole, a novel antipsychotic with partial agonist activity at dopamine D2 receptors. Aripiprazole has been found to bind with high affinity to recombinant human 5-HT(1A) receptors, displaying potent, partial agonism. This interaction with 5-HT(1A) receptors contributes to aripiprazole's efficacy against symptoms of schizophrenia, suggesting potential psychiatric applications for structurally related compounds like 5-chloro-7-(1-piperidinylmethyl)-8-quinolinol (Jordan et al., 2002).

Corrosion Inhibition

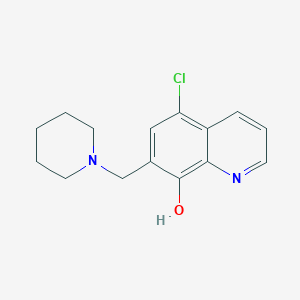

Research on derivatives of 8-hydroxyquinoline, a compound related to 5-chloro-7-(1-piperidinylmethyl)-8-quinolinol, has shown significant anti-corrosion properties. Specifically, 5-(azidomethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol, a derivative, demonstrated high inhibition efficiency for mild steel corrosion in acidic media, suggesting applications in materials science and engineering (Douche et al., 2020).

Antimicrobial and Metal Chelation Properties

Another derivative, 5-(4-methyl piperazinyl methylene)-8-hydroxy quinoline, has been investigated for its antimicrobial activity and ability to form metal chelates. This suggests potential use in the development of new antimicrobial agents and in applications requiring metal ion chelation, such as in analytical chemistry and environmental remediation (Patel & Vohra, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-chloro-7-(1-piperidinylmethyl)-8-quinolinol, such as 5-chloro-7-iodo-8-quinolinol, has been elucidated through X-ray analysis. Such studies provide valuable insights into the physical and chemical properties of these compounds, informing their practical applications in various scientific fields (Kashino & Haisa, 1973).

Novel Synthetic Compounds with Anticancer Activity

Research into 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), a compound structurally related to 5-chloro-7-(1-piperidinylmethyl)-8-quinolinol, has shown that it induces lung carcinoma cell death, highlighting the potential for such compounds in cancer therapy. The anticancer activity was associated with inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway (Hsu et al., 2008).

Mécanisme D'action

Propriétés

IUPAC Name |

5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c16-13-9-11(10-18-7-2-1-3-8-18)15(19)14-12(13)5-4-6-17-14/h4-6,9,19H,1-3,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKUNQQLSAJNIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)

![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)

![methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5566759.png)

![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)

![4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5566770.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)

![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)

![(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)